Dibenzyl trisulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(benzyltrisulfanyl)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMWYANCHMSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSSSCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215247 | |
| Record name | Trisulfide, bis(phenylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-73-8 | |
| Record name | Dibenzyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisulfide, bis(phenylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Benzyl Trisulfide and Its Derivatives
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction in organic chemistry where an electron-rich nucleophile replaces a leaving group in a molecule. This approach is widely used for the synthesis of sulfides, including benzyl (B1604629) trisulfide, by employing sulfur nucleophiles and benzyl halides. smolecule.comsinica.edu.tw
Benzyl Halides with Sodium Sulfide (B99878) or Thiols
The reaction of benzyl halides with sodium sulfide (Na₂S) or thiols (RSH) under basic conditions is a common method for synthesizing benzyl sulfides. smolecule.com Benzyl halides, such as benzyl chloride or benzyl bromide, serve as electrophilic substrates. nih.govnih.govfishersci.firsc.org The sulfide ion (S²⁻) from sodium sulfide or the thiolate anion (RS⁻) generated from a thiol in the presence of a base acts as the nucleophile, attacking the carbon atom bonded to the halogen and displacing the halide. smolecule.comsinica.edu.tw
For the synthesis of benzyl trisulfide specifically, the reaction might involve the reaction of a benzyl halide with a polysulfide species, or sequential reactions involving sulfur insertion. One method reported involves the reaction of alkyl or allyl halides with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) followed by the addition of a sodium sulfide solution. ias.ac.in
Reaction of Benzyl Mercaptan with Sulfur Monochloride (S₂Cl₂)
Benzyl mercaptan (C₇H₈S), also known as phenylmethanethiol, can react with sulfur monochloride (S₂Cl₂) to form polysulfides, including benzyl trisulfide. nih.govcenmed.comnih.govuni.lufishersci.dkuni.lusigmaaldrich.comsigmaaldrich.com Sulfur monochloride is a fuming, reddish-yellow liquid with the structure Cl-S-S-Cl. This reaction typically involves the nucleophilic attack of the thiol group of benzyl mercaptan on the sulfur atoms of sulfur monochloride, leading to the formation of sulfur-sulfur bonds and the release of hydrogen chloride.
The reaction can be represented conceptually as:
2 C₇H₈S + S₂Cl₂ → C₁₄H₁₄S₃ + 2 HCl
This method allows for the direct formation of the trisulfide linkage by utilizing the pre-existing sulfur-sulfur bond in sulfur monochloride.
Thioetherification Approaches
Thioetherification reactions involve the formation of a carbon-sulfur bond, typically through the reaction of an alcohol or a similar oxygen-containing compound with a thiol or another sulfur source. smolecule.com
Benzyl Alcohols with Thiols
The reaction of benzyl alcohols with thiols in the presence of acid catalysts or under metal-free conditions can lead to the formation of benzyl sulfides. smolecule.commedlabgear.comnih.govnih.govecostore.comresearchgate.netrsc.org This method involves the activation of the benzyl alcohol, making the carbon atom susceptible to nucleophilic attack by the thiol. While this approach is commonly used for the synthesis of benzyl monosulfides (thioethers), variations or subsequent reactions with sulfur sources would be required to specifically synthesize benzyl trisulfide.
Recent research has explored transition-metal-catalyzed thioetherification reactions, including those involving gold nanoparticles supported on ZrO₂ for the reaction of benzyl phosphates with thiosilanes to yield benzyl sulfides. rsc.org These methods highlight the ongoing development of milder and more efficient thioetherification protocols.
Utilization of Bunte Salts in Benzyl Trisulfide Synthesis
Bunte salts, which are S-alkyl or S-aryl thiosulfate sodium salts (RSSO₃Na), can serve as versatile intermediates in the synthesis of various sulfur compounds, including sulfides. Current time information in Bangalore, IN.organic-chemistry.org These salts are readily prepared from organic halides and sodium thiosulfate. organic-chemistry.orgnih.govrmreagents.comnih.govwikipedia.orgfishersci.se
Reaction with Grignard Reagents
Bunte salts can react with Grignard reagents (R'MgX) to produce sulfides. Current time information in Bangalore, IN.organic-chemistry.org This reaction involves the nucleophilic attack of the Grignard reagent on the sulfur atom of the Bunte salt, displacing the thiosulfate group and forming a new carbon-sulfur bond. organic-chemistry.orgrsc.org
For the synthesis of benzyl trisulfide using this approach, a suitable Bunte salt and Grignard reagent would be required. While the general reaction of Bunte salts with Grignard reagents yields sulfides (RSR'), specific conditions or reagents would be necessary to construct the trisulfide linkage (R-S-S-S-R). Research indicates that this method is amenable to a broad range of Bunte salts and Grignard reagents and can be advantageous as it avoids the use of malodorous thiol starting materials or byproducts. organic-chemistry.org
Optimization of Reaction Conditions for Selective Synthesis
Achieving high selectivity for trisulfides over disulfides and higher polysulfides is a key challenge in their synthesis. Optimization of reaction conditions, such as temperature, reaction time, and the ratio of reactants, plays a crucial role in controlling the product distribution.
One approach involves the reaction of benzyl bromide with sodium thiosulfate (Na₂S₂O₃·5H₂O) to form a Bunte salt, followed by reaction with sodium sulfide (Na₂S·9H₂O). sci-hub.se Optimization studies for the synthesis of benzyl trisulfide (3a) using this method focused on the second step, reacting the Bunte salt with Na₂S·9H₂O. sci-hub.se Varying the reaction time from 4 to 16 hours showed that while trisulfide formation was significant within 4 hours, extending the time to 8-16 hours improved the yield but also increased the content of the corresponding disulfide (4a). sci-hub.se
Further optimization involved tuning the reaction temperature. Conducting the reaction at 0 °C for 8 hours exclusively produced the trisulfide in good yield (77%) with only a trace amount of disulfide (1%). sci-hub.se Increasing the temperature or extending the reaction time at 0 °C led to enhanced formation of the disulfide. sci-hub.se This highlights the temperature- and solvent-induced selectivity in the synthesis of trisulfides and disulfides using Na₂S as a sulfur-transfer agent. sci-hub.sersc.org
| Reaction Parameter | Conditions | Trisulfide Yield (%) | Disulfide Content (%) |
|---|---|---|---|
| Reaction Time | 4 h | 61 | Not specified |
| Reaction Time | 8-16 h | 70 | 6 |
| Temperature | 0 °C, 8 h | 77 | 1 |
| Temperature | Higher than 0 °C, 4 h | Increased | Enhanced |
Table 1: Optimization of Reaction Conditions for Benzyl Trisulfide Synthesis sci-hub.se
Directed Construction of Trisulfide Bridges in Peptides (Analogy to Benzyl Trisulfide Structure)
While the synthesis of benzyl trisulfide involves forming a trisulfide chain between two benzyl groups, an analogy can be drawn to the directed construction of trisulfide bridges in peptides. Trisulfide linkages are important structural features in some peptides and proteins. scispace.com
Methods for synthesizing non-peptidic trisulfides have been reported, often utilizing sulfur-transfer reagents like N,N'-thiobisphthalimide (TBPI). google.com TBPI has been used in the preparation of symmetrical and unsymmetrical trisulfides, including benzyl-benzyl and benzyl-alkyl trisulfides. google.com Solvents such as benzene, diethyl ether, and methylene (B1212753) chloride have been employed in these reactions. google.com
The synthesis of peptide trisulfides, analogous to the formation of the trisulfide chain in benzyl trisulfide, has been achieved by reacting linear cysteine-containing peptides with N,N'-thiobisphthalimide in a mixture of acetonitrile (B52724) and water. google.com This method has been used to prepare symmetrical, unsymmetrical, and intramolecular peptide trisulfides in good yields. google.com The use of acetonitrile in water as a solvent together with TBPI is particularly relevant for preparing peptide trisulfides from peptides containing sulfhydryl groups. google.com This demonstrates how sulfur-transfer reagents, similar to those used for simple organic trisulfides like benzyl trisulfide, can be adapted for the more complex synthesis of trisulfide bridges within peptide structures.
Green Chemistry Approaches and Metal-Free Syntheses
The development of green chemistry approaches and metal-free syntheses for organosulfur compounds, including trisulfides, is an active area of research. These methods aim to reduce the environmental impact and avoid the use of potentially toxic metal catalysts.
A highly selective synthesis of trisulfides under mild, greener, catalyst-free, and additive-free conditions has been reported using sodium sulfide (Na₂S) as a sulfur-transfer agent. sci-hub.sersc.org This method allows for the selective preparation of trisulfides, and can be tuned to exclusively prepare corresponding disulfides. sci-hub.sersc.org
Metal-free conditions have also been explored for the synthesis of sulfides and disulfides, which share structural similarities with trisulfides. For example, a photochemical metal-free aerobic oxidation of thiols to disulfides has been developed using phenylglyoxylic acid as a photoinitiator and common household bulbs as the light source. rsc.org Another metal-free approach involves the disproportionate coupling of sulfonyl hydrazides to thiosulfonates using phenyliodine(III) diacetate (PIDA), followed by reduction with CS₂/KOH to obtain symmetrical disulfides. organic-chemistry.org While these examples specifically detail disulfide synthesis, they illustrate the broader trend towards metal-free and greener methodologies in organosulfur chemistry, which can be relevant for developing similar routes to trisulfides.
Visible light-promoted cross-coupling reactions under transition-metal-free conditions have also been reported for the synthesis of sulfides. organic-chemistry.org These methods often utilize readily available reagents and mild conditions. organic-chemistry.org
Gram-Scale Synthesis of Benzyl Trisulfide Analogs
Demonstrating the scalability of synthetic methods is crucial for potential applications. Gram-scale synthesis of benzyl trisulfide analogs has been investigated to validate the practicality of developed methodologies.
A bulk-scale synthesis of a representative trisulfide analog, 4-methylbenzyl trisulfide (3f), was carried out to validate a selective synthesis method. rsc.org The process involved the preparation of the Bunte salt from 4-methylbenzyl bromide and sodium thiosulfate, followed by reaction with sodium sulfide. rsc.org Starting with 5.00 g of 4-methylbenzyl bromide, the crude 4-methylbenzyl trisulfide was obtained in 82% yield (3.24 g) on a 27.00 mmol scale. rsc.org The purity of the crude product was analyzed by ¹H-NMR and HPLC. rsc.org
While the search results specifically mention gram-scale synthesis for other types of compounds like dithiocarbamates and sulfonamides using methods that could potentially be adapted or provide insights for trisulfide synthesis acs.orgthieme-connect.com, the example of 4-methylbenzyl trisulfide demonstrates successful gram-scale preparation of a benzyl trisulfide analog using a Bunte salt-based method.
Synthesis of Substituted Benzyl Trisulfides
The synthesis of substituted benzyl trisulfides involves introducing various functional groups onto the benzyl rings. This allows for the exploration of how structural modifications influence the properties and potential applications of these compounds.
The selective synthesis method utilizing Bunte salts and sodium sulfide has been extended to the synthesis of various substituted benzyl trisulfides. sci-hub.se This includes 4-substituted benzylic trisulfides with both electron-donating (e.g., 4-methyl) and electron-withdrawing groups (e.g., 4-chloro, 4-bromo). sci-hub.se
For example, 4-substituted benzylic trisulfides were synthesized with significantly good yields. sci-hub.se The yield for the 4-methyl substituted trisulfide (3f) was 78%, while the yield for the 4-bromo substituted compound (3k) was 47%. sci-hub.se Trisulfides with electron-withdrawing groups generally showed relatively higher yields (69–97%) with better selectivity, except for the 4-bromo substituted compound. sci-hub.se
The positional effect of substitutions has also been investigated, with the synthesis of 2-substituted and 3-substituted trisulfides. sci-hub.se Representative 2-substituted trisulfides were synthesized with good selectivity and yields. sci-hub.se Similarly, 3-substituted trisulfides were synthesized in good yields with enhanced selectivity. sci-hub.se Disubstituted trisulfides were also synthesized with complete selectivity and excellent yields. sci-hub.se
Another method for synthesizing substituted dibenzyl trisulfides involves the reaction of an S-benzylthioisothiouronium chloride with an amine. ajol.info This method was reported for the synthesis of substituted dibenzyl trisulfides with substituents such as methyl and chloro groups on the benzyl rings. ajol.info
The synthesis of unsymmetrical benzyl 2-hydroxyethyl trisulfides, which can be considered substituted benzyl trisulfide analogs, has been achieved through the reaction of mercaptoethanol and various substituted benzyl mercaptans with sulfur dichloride. tandfonline.com Small amounts of symmetrical dibenzyl trisulfides were also formed as by-products in this reaction but could be separated. tandfonline.com
These studies demonstrate that various synthetic routes can be employed to access a range of substituted benzyl trisulfides, allowing for systematic investigation of the impact of substituents on their properties.
Chemical Reactivity and Transformation Mechanisms of Benzyl Trisulfide
Nucleophilic Characteristics of the Sulfur Atom
The sulfur atoms in benzyl (B1604629) trisulfide exhibit nucleophilic properties, enabling the compound to participate in various chemical reactions. The trisulfide linkage (S-S-S) contains sulfur atoms in an intermediate oxidation state, making them susceptible to attack by both electrophiles and nucleophiles. The central sulfur atom, in particular, is electron-rich and can act as a nucleophile. This reactivity is a key aspect of its chemical behavior, particularly in biological systems where it can interact with a variety of molecules.
In nucleophilic substitution reactions, the sulfur atom of benzyl trisulfide can attack an electrophilic center, leading to the formation of new sulfur-containing compounds. This characteristic is fundamental to its role as a donor of sulfane sulfur.
Decomposition Pathways
Benzyl trisulfide can undergo decomposition through various pathways, influenced by the surrounding chemical environment. These decomposition routes are critical to its biological activity and its function as a hydrogen sulfide (B99878) (H₂S) donor.
Under acidic conditions, benzyl trisulfide can decompose to release hydrogen sulfide. While specific studies on the acid-mediated decomposition of benzyl trisulfide are not extensively detailed in the provided search results, the general chemistry of trisulfides suggests that protonation of a sulfur atom can lead to the cleavage of the sulfur-sulfur bonds, ultimately resulting in the formation of H₂S and other sulfur-containing byproducts. This pathway is a potential, though less characterized, mechanism for H₂S release compared to thiol-triggered decomposition.
Stability and Degradation in Biological Systems
Organic trisulfides, including benzyl trisulfide, are recognized as significant reservoirs of sulfane sulfur within biological systems. rsc.org These compounds can interact with biological thiols, such as cysteine and glutathione (B108866), to release hydrogen sulfide (H₂S), a critical gasotransmitter involved in numerous physiological processes. rsc.orgmdpi.com The stability of the trisulfide linkage is a key factor governing its biological activity and degradation pathways. In biological environments, trisulfides can undergo reactions that lead to the formation of reactive persulfides (RSSH), which are potent antioxidants. rsc.orgorganic-chemistry.org While some research suggests that the biological effects of benzyl polysulfides may be mediated by H₂S release, other studies propose that their primary mechanism of action involves the selective S-thiolation of proteins, a process where the sulfur atoms of the trisulfide modify cysteine residues in proteins. nih.gov
The stability of the trisulfide bond is significantly influenced by the surrounding pH, particularly in aqueous biological systems. rsc.org The presence of functional groups on the molecule, especially amines, plays a crucial role in this pH-dependent stability. rsc.orgorganic-chemistry.org For trisulfides containing an amine group, such as cysteine trisulfide and glutathione trisulfide, stability decreases in more alkaline environments. rsc.org This is because the deprotonation of the ammonium (B1175870) group at higher pH exposes a neutral amine, which can then catalyze the degradation of the trisulfide linkage. rsc.orgorganic-chemistry.org
Conversely, trisulfides that lack an amine functional group, such as N-acetylcysteine (NAC) trisulfide, exhibit high stability across a range of pH values. rsc.orgorganic-chemistry.org Studies have shown that NAC trisulfide remains stable with no observable degradation in buffered solutions at pH 5.8, 7.4, and 9.0 over several days. rsc.orgorganic-chemistry.org This suggests that the trisulfide bond itself is stable in aqueous environments and that degradation is primarily driven by intramolecular catalysis from nearby functional groups like amines. rsc.org This pH-dependent behavior is critical for understanding how trisulfides behave in different cellular compartments, which can vary in pH. rsc.org
pH-Dependent Half-Lives of Biologically Relevant Trisulfides
| Compound | pH | Estimated Half-Life (Days) | Reference |
|---|---|---|---|
| Cysteine Trisulfide | 7.0 | 16.9 | rsc.org |
| 9.0 | 11.4 | rsc.org | |
| Glutathione Trisulfide | 5.8 | 6.3 | rsc.org |
| 7.4 | 0.90 | rsc.org | |
| 9.0 | 0.79 | rsc.org | |
| N-acetylcysteine Trisulfide | 5.8 | Stable (>8 days) | rsc.orgorganic-chemistry.org |
| 7.4 | Stable (>8 days) | rsc.orgorganic-chemistry.org | |
| 9.0 | Stable (>8 days) | rsc.orgorganic-chemistry.org |
The interaction with amines is a primary pathway for the degradation of benzyl trisulfide. Research dating back to 1958 demonstrated that benzyl tri- and tetrasulfides degrade into the corresponding disulfide in the presence of an amine. rsc.orgorganic-chemistry.org More recent studies have confirmed that both primary and tertiary amines can catalyze the rapid degradation of trisulfides to produce the corresponding disulfide and elemental sulfur. rsc.org
This degradation process is not a simple one-way reaction but rather establishes an equilibrium. rsc.org The reaction levels off as it approaches a balance between the trisulfide, the amine, and the degradation products (disulfide and elemental sulfur). rsc.org This equilibrium suggests that tri- and tetrasulfide linkages are likely short-lived species within the body due to the natural abundance of amine-containing molecules. rsc.orgorganic-chemistry.org The rate of this degradation is significant; for example, in the presence of butylamine, the half-life of N-acetylcysteine trisulfide is approximately 53 minutes. rsc.orgorganic-chemistry.org
Amine-Catalyzed Degradation of N-acetylcysteine (NAC) Polysulfides
| Compound | Amine | Estimated Half-Life (Minutes) | Reference |
|---|---|---|---|
| NAC Trisulfide | Butylamine | 53 | rsc.orgorganic-chemistry.org |
| NAC Tetrasulfide | 1.5 | rsc.orgorganic-chemistry.org |
Desulfurization Reactions
Desulfurization refers to the removal of sulfur atoms from a molecule. For benzyl trisulfide, this involves the cleavage of carbon-sulfur or sulfur-sulfur bonds. Chemical desulfurization of organic trisulfides can be achieved using various reagents. Tris(dialkylamino)phosphines, for instance, are effective in desulfurizing organic trisulfides to their corresponding disulfides.
In the context of biological systems, biodesulfurization is carried out by microorganisms through enzymatic pathways. mdpi.comacs.org While specific studies on the biodesulfurization of benzyl trisulfide are limited, research on analogous compounds like dibenzyl sulfide provides insight into potential mechanisms. acs.org For example, the bacterium Gordonia sp. IITR100 can desulfurize dibenzyl sulfide, producing metabolites such as dibenzyl sulfoxide, dibenzyl sulfone, and benzoic acid. acs.org This process is mediated by enzymes that catalyze the oxidation of the sulfur atom, followed by cleavage of the C-S bond. acs.org Another related process is reductive desulfurization, which has been observed in the microbial degradation of dibenzyldisulfide to toluene (B28343) and benzyl mercaptan.
Spontaneous Trisulfide Metathesis
A notable and unusual reaction of organic trisulfides is spontaneous sulfur-sulfur (S-S) metathesis. researchgate.netfrontiersin.org This reaction involves the exchange of sulfur atoms between two trisulfide molecules without the need for any reagents, heat, light, or other external stimuli. researchgate.netfrontiersin.org This process occurs with remarkable speed, reaching equilibrium within seconds in some cases, when the trisulfides are dissolved in polar aprotic solvents such as dimethylformamide (DMF). researchgate.netfrontiersin.org
The mechanism for this spontaneous metathesis is distinct from previously known S-S exchange reactions. researchgate.net Mechanistic studies indicate that it does not proceed through radical or ionic (thiolate) intermediates. researchgate.net A key characteristic of this reaction is its selectivity; it exclusively forms new trisulfide products, with no formation of disulfides or tetrasulfides, which would be expected if radical or thiolate intermediates were involved. researchgate.net This unique reactivity of the trisulfide bond in specific solvents has opened up applications in dynamic covalent chemistry and the development of recyclable polymers. researchgate.netfrontiersin.org
Mechanistic Investigations of Biological Activity of Benzyl Trisulfide
Modulation of Signal Transduction Pathways
Signal transduction pathways are critical cellular networks that regulate a wide array of biological processes, including gene expression, cell differentiation, cell division, and apoptosis. google.comuwi.edu Benzyl (B1604629) trisulfide has been shown to signal via the MAPKinase (ERK1/ERK2) pathway, highlighting its role in modulating these fundamental cellular functions. google.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The MAPK signaling pathway is a fundamental cascade involved in numerous cellular processes such as proliferation, differentiation, and survival. numberanalytics.commdpi.com Dibenzyl trisulfide acts as a signal transduction molecule within the context of the mitogen-activated protein extracellular regulated kinases 1 and 2 (MAPKinases ERK1 and ERK2). uwi.edunih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. mdpi.com
Studies have shown that in SH-SY5Y neuroblastoma cells, this compound attenuates the dephosphorylation of tyrosyl residues of MAP kinase (ERK1/ERK2). nih.gov Dephosphorylation is a crucial regulatory mechanism that can inactivate MAP kinases. Enzymes such as MKP-1 are known dephosphorylators of MAP kinases, including ERK1/2. google.com The attenuation of this process by DTS suggests a mechanism by which the phosphorylation state and, potentially, the activity of ERK1/2 can be prolonged or enhanced in certain cellular contexts.
This compound has been observed to induce hyper-phosphorylation of MAPKinase (ERK1 and ERK2) signaling that is triggered by growth factors. google.comuwi.edunih.govresearcher.life Specifically, DTS hyperphosphorylated MAP-Kinases (ERK1 and ERK2) signaling induced by basic fibroblast growth factor (bFGF) by 30% at a concentration of 1.0 µM. uwi.edunih.gov Similarly, it caused hyper-phosphorylation induced by nerve growth factor (NgF) at a concentration of 0.5 µM. uwi.edunih.gov This hyper-phosphorylation of ERK1 and ERK2 is a process that is considered critical for the improvement of long-term memory and is also implicated in neuronal growth. google.comuwi.edunih.gov
Table 1: Hyper-phosphorylation of Growth Factor Induced MAPKinases by this compound
| Growth Factor | DTS Concentration | Effect on ERK1/ERK2 Phosphorylation | Citation |
| Basic Fibroblast Growth Factor (bFGF) | 1.0 µM | Hyperphosphorylation (30% increase) | uwi.edunih.gov |
| Nerve Growth Factor (NgF) | 0.5 µM | Hyperphosphorylation | uwi.edunih.gov |
RSK Kinase Inhibition
Investigations into the therapeutic potential of this compound for cancer treatment have identified it as an inhibitor of RSK kinase. nih.goviiarjournals.org RSKs, or p90 ribosomal S6 kinases, are a family of serine/threonine kinases that function downstream of the Ras/MAPK pathway and are activated in response to various extracellular signals. patsnap.comnih.gov RSKs play roles in promoting cell survival, growth, and proliferation, and their aberrant activity is linked to tumorigenesis. iiarjournals.orgnih.gov
This compound has been shown to inhibit the activity of the C-terminal kinase domain (CTKD) of RSK1. nih.goviiarjournals.orgresearchgate.net In competitive binding assays, DTS inhibited RSK1 (CTKD) activity by 80% compared to a control, with a dissociation constant (Kd) of 1.3 μM. nih.goviiarjournals.orgresearchgate.net
Specificity and Isoform-Specific Effects
A notable characteristic of this compound's effect on RSK kinases is its high selectivity and isoform-specific inhibition. nih.goviiarjournals.org When tested against a panel of kinases, DTS demonstrated significant inhibition (>65%) only against the CTKD of RSK1 among the four known RSK isoforms (RSK1-4). iiarjournals.org This finding establishes DTS as a highly selective and isoform-specific inhibitor of RSK1 kinase. nih.goviiarjournals.org The development of inhibitors with specificity for particular RSK isoforms is considered important for potential therapeutic applications, as different isoforms may have overlapping yet distinct functions depending on the cellular context. patsnap.comresearchgate.net
Implications for Cell Proliferation, Differentiation, and Apoptosis
The modulation of signal transduction pathways, particularly the MAPK and RSK pathways, by Benzyl trisulfide has significant implications for fundamental cellular processes such as cell proliferation, differentiation, and apoptosis. uwi.edunih.govnih.govnih.govscbt.comresearchgate.net
This compound has demonstrated potent anti-proliferation and cytotoxic activity across a variety of cancer cell lines. google.comuwi.edunih.gov For instance, anti-proliferative effects have been observed in small lung, pancreatic, breast, and prostate cancer cells, with reported IC50 values ranging from 0.34 to 0.84 μM. nih.goviiarjournals.orgresearchgate.net
Table 2: Anti-proliferative Effects of this compound on Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Citation |
| Small lung cancer | 0.34-0.84 | nih.goviiarjournals.orgresearchgate.net |
| Pancreatic cancer | 0.34-0.84 | nih.goviiarjournals.orgresearchgate.net |
| Breast cancer | 0.34-0.84 | nih.goviiarjournals.orgresearchgate.net |
| Prostate cancer | 0.34-0.84 | nih.goviiarjournals.orgresearchgate.net |
Beyond inhibiting proliferation, DTS can also induce apoptosis, or programmed cell death. google.com This is a critical mechanism for eliminating damaged or unwanted cells, and its induction is a common strategy in cancer therapy.
Furthermore, this compound has been reported to induce cell differentiation effects, as observed in HL-60 promyelocytic cells. google.comuwi.edu Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type, and its dysregulation can contribute to diseases like cancer.
Given that RSK isoforms are known to promote cell survival and mediate cell growth and proliferation, the specific inhibition of RSK1 by DTS provides a mechanistic basis for its observed anti-proliferative and cytotoxic effects. iiarjournals.orgnih.gov Inhibition of RSK activity by other botanically-derived compounds has also been shown to prevent the proliferation of breast cancer cells and attenuate the growth of prostate cancer cells, supporting the significance of RSK inhibition as a therapeutic target. iiarjournals.org The modulation of the MAPK pathway by DTS, which regulates proliferation, differentiation, cell division, and apoptosis, further underscores the compound's influence on these vital cellular processes, particularly in the context of its potential as an anti-cancer agent. google.comuwi.edunumberanalytics.com
Cellular Interactions and Effects
Benzyl trisulfide has been shown to interact with cells in ways that affect fundamental cellular processes, including proliferation and the dynamics of the cellular cytoskeleton. aacrjournals.orgnih.govthegoodscentscompany.com
Suppression of Cell Proliferation in Specific Cell Lines
Benzyl trisulfide and its derivatives have demonstrated the ability to suppress cell proliferation in a range of cancer cell lines. aacrjournals.orgthegoodscentscompany.com For instance, bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic derivative, has shown potent anticancer activities against a broad spectrum of tumor cell lines, including those overexpressing the multidrug-resistant gene, MDR1. aacrjournals.org Studies have reported half-maximal inhibitory concentration (IC₅₀) values for BFBTS in the high nanomolar to low micromolar range across various tumor cell lines. aacrjournals.org this compound itself has been reported to have IC₅₀ values in the μM range for several human cancer cell lines, such as SH-SY5Y neuroblastoma and MCF-7 mammary carcinoma cells. google.com The anti-proliferation/cytotoxic activity of DTS was initially observed in human SH-SY5Y neuroblastoma cells and its cell differentiation effects were reported in HL-60 promyelocytic cells. google.com
The following table summarizes some reported IC₅₀ values for this compound (DTS) on specific human cancer cell lines:
| Cell Line | IC₅₀ (μM) | Source |
| SH-SY5Y neuroblastoma | 0.43 | google.com |
| MCF-7 mammary carcinoma | 2.24 | google.com |
Microtubule Disruption and Antimitotic Effects
Benzyl trisulfide and its derivatives have been found to interfere with microtubule dynamics, leading to antimitotic effects. nih.govuwi.edu For example, BFBTS has been shown to inhibit microtubule polymerization dynamics and disrupt microtubule filaments in cells. aacrjournals.org This disruption of microtubules can lead to cell cycle arrest, particularly at the G2-M phase, as observed in tumor cells treated with BFBTS. aacrjournals.orgnih.gov The antimitotic activity of this compound may contribute to its antiproliferative effects. aacrjournals.org
A specific mechanism identified for the antimitotic activity of bis(4-fluorobenzyl)trisulfide (BFBTS) is its direct interaction with β-tubulin. nih.govnih.gov Mass spectrometry studies have revealed that BFBTS binds to and modifies β-tubulin at residue Cys12, forming a covalent adduct. aacrjournals.orgnih.gov This modification at Cys12 is distinct from the binding sites of known antimicrotubule agents like paclitaxel, suggesting that BFBTS, and potentially benzyl trisulfide, functions through a novel mechanism. aacrjournals.orgnih.gov This covalent modification of β-tubulin at Cys12 is thought to lead to the disruption of microtubule stability and inhibition of microtubule dynamics. aacrjournals.org
Modulation of Immunological Responses
This compound has been reported to influence the immune system, particularly by modulating cytokine profiles and affecting parameters of the reticuloendothelial system. smolecule.comgoogle.comresearchgate.net
Cytokine Switching Mechanism (Downregulation of Th1, Upregulation of Th2)
This compound appears to exert a cytokine switching mechanism. nih.govuwi.eduresearchgate.net This involves the downregulation of cytokines associated with Type 1 helper T cells (Th1), which include several pro-inflammatory cytokines. nih.govuwi.eduresearchgate.net Concurrently, it upregulates cytokines associated with Type 2 helper T cells (Th2). nih.govuwi.eduresearchgate.net This shift in the balance between Th1 and Th2 cytokine profiles is considered an important observation, as these cytokines play crucial roles in regulating the immune response. nih.govgoogle.comuwi.edu
Upregulation of Reticuloendothelial System Parameters
Benzyl trisulfide has been shown to upregulate certain parameters of the reticuloendothelial system. nih.govuwi.eduresearchgate.net This includes an increase in granulocyte counts and increased mass of the thymus and Peyer's patches. nih.govuwi.eduresearchgate.net These effects on the reticuloendothelial system are suggested to occur via cell proliferation processes, which are known to be regulated through the MAPKinase signal transduction pathway. nih.govuwi.eduresearchgate.net this compound has been identified as a molecule that signals via the MAPKinase (erk1/erk2) pathway. nih.govgoogle.comuwi.edu
Enzyme Interactions and Inhibition Kinetics
Benzyl trisulfide has demonstrated notable interactions with various enzymes, particularly those belonging to the cytochrome P40 (CYP) family, which are crucial for drug metabolism and the activation of certain environmental pollutants nih.gov.
Cytochrome P450 (CYP) Enzyme Inhibition
Studies have shown that benzyl trisulfide can inhibit the activity of several CYP enzymes. This inhibition is significant due to the central role of CYPs in the metabolism of both endogenous and exogenous compounds, including a large percentage of therapeutic drugs evotec.com.
Inhibition of CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP3A4
This compound has been shown to inhibit the activities of several key CYP isoforms. In vitro studies using heterologously expressed human CYP enzymes demonstrated that DTS moderately inhibited CYP1A1 and CYP1B1 with IC₅₀ values of 1.3 ± 0.3 μM and 1.7 ± 0.3 μM, respectively nih.gov. Furthermore, DTS has revealed a significant impact against the activities of major drug-metabolizing enzymes CYP1A2, CYP2C19, and CYP3A4 in vitro, with IC₅₀ values of 1.9 μM, 4.0 μM, and 3.2 μM, respectively nih.gov. These values are comparable to those of known standard inhibitors for these enzymes nih.gov.
| CYP Isoform | IC₅₀ (μM) |
|---|---|
| CYP1A1 | 1.3 ± 0.3 |
| CYP1B1 | 1.7 ± 0.3 |
| CYP1A2 | 1.9 |
| CYP2C19 | 4.0 |
| CYP3A4 | 3.2 |
Competitive and Irreversible Inhibition Mechanisms
Investigations into the kinetic mechanisms of CYP inhibition by this compound have revealed both competitive and irreversible aspects, depending on the specific isoform. Against CYP1A1, DTS acts as a reversible, competitive inhibitor with an apparent inhibitory constant (Kᵢ) of 4.55 ± 0.37 μM nih.gov. In contrast, the interaction with CYP1A2, which was the most potent interaction observed among the drug-metabolizing enzymes tested, displayed irreversible enzyme kinetics nih.gov.
Binding to Heme Active Site of CYP1A1
Molecular modeling and in silico studies have provided insights into the binding of this compound to the active site of CYP1A1. These studies indicate that DTS binds within the active site pocket, approximately 4.3 Å away from the heme group nih.gov. The binding is mediated by several hydrophobic interactions, including π–π stacking interactions with conserved phenylalanine residues such as Phe-123, Phe-224, and Phe-258 in CYP1A1 nih.govd-nb.info. These interactions are considered common features of many CYP1A inhibitors nih.gov.
Impact on Drug-Metabolizing Enzymes
Beyond the specific isoforms mentioned, this compound has a broader impact on drug-metabolizing enzymes. As a moderate inhibitor of major drug-metabolizing enzymes like CYP1A2, CYP3A4, and CYP2C19 in vitro, DTS has the potential to influence the metabolism of co-administered drugs nih.govnih.gov. While in vitro findings have shown a nominal impact on enzymes such as CYP2D6, further evaluation of the in vivo impact of DTS on phase I and phase II drug-metabolizing enzymes is warranted to predict potential pharmacokinetic interactions nih.gov.
Antioxidant Properties
Studies suggest that benzyl trisulfide may possess antioxidant properties smolecule.com. While the precise mechanisms are still being elucidated, the compound is thought to potentially contribute to scavenging free radicals and reducing oxidative stress smolecule.com. Research on related thiosulfinate derivatives has provided evidence that the benzylic hydrogen can be associated with peroxyl radical scavenging activity nih.gov.
Interactions with Biological Thiols
Benzyl trisulfide has been shown to interact with biological thiols, such as cysteine and glutathione (B108866) (GSH), leading to the release of hydrogen sulfide (B99878) (H₂S) under physiological conditions. smolecule.comnih.gov This thiol-mediated reaction involves nucleophilic attack at an alpha-sulfur atom, generating a persulfide intermediate which can then react with a second equivalent of thiol to produce H₂S. nih.gov The release of H₂S is noteworthy as it is recognized as a gasotransmitter involved in various physiological processes, including neurotransmission, vasodilation, and anti-inflammation. nih.gov
Studies comparing benzyl trisulfide and benzyl tetrasulfide demonstrated that both compounds could suppress cell proliferation in bEnd.3 cells, suggesting a role for the polysulfide structure and the presence of S⁰ (zerovalent sulfur) in their biological effects. nih.gov The ability of S⁰-containing benzyl polysulfides to suppress cell proliferation appears to be dependent on their S⁰ content. nih.gov
Biological thiols themselves play crucial roles in cellular antioxidant defenses, redox signaling, and the regulation of biological processes. nih.gov The interaction of BTS with these thiols and the subsequent release of H₂S may contribute to its observed biological activities.
Binding to Albumin and Enhanced Cytotoxic Activity
A significant finding in the study of benzyl trisulfide is its strong binding affinity for albumin, a major protein in blood plasma. uwi.eduresearchgate.netgoogle.com This binding has been observed to dramatically enhance the cytotoxic activity of BTS in vitro. uwi.eduresearchgate.netgoogle.com Specifically, the cytotoxic action of BTS on human SH-SY5Y neuroblastoma cell lines was reported to be enhanced by 70-fold when complexed with Bovine Serum Albumin (BSA) in vitro. google.com Further research has indicated that this enhancement in cytotoxicity can be as substantial as 1000-fold or even up to about 2000-fold over BTS alone. uwi.eduresearchgate.netgoogle.com
The enhanced cytotoxic activity when bound to albumin suggests that the formation of an albumin-BTS complex could be a crucial factor in its efficacy, particularly for potential intravenous administration in cancer treatment. uwi.edu While the precise mechanisms underlying this enhancement are still being investigated, the strong binding affinity for albumin and red blood cells (RBCs) may have implications for the treatment of cancers, including those in the central nervous system. uwi.edugoogle.com
The following table summarizes the observed enhancement in cytotoxic activity of BTS when bound to albumin:
| Cell Line | Albumin Type | Enhancement Factor (Fold) | Source |
| Human SH-SY5Y neuroblastoma | Bovine Serum Albumin | 70 - 1000 (up to ~2000) | uwi.eduresearchgate.netgoogle.com |
Note: The enhancement factor range reflects findings from different studies and experimental conditions.
Effects on Protein Biosynthesis
This contrasts with the mechanisms of action of some other cytotoxic agents, such as certain antibiotics, which exert their effects by directly targeting and inhibiting bacterial protein synthesis through interaction with ribosomal subunits. uomus.edu.iqasm.org The observed lack of effect on protein biosynthesis in Asternia pectinifera zygotes at cytotoxic concentrations suggests that the primary mechanism of action of BTS may not involve direct inhibition of this fundamental cellular process. uwi.eduresearchgate.net
Further research is needed to fully elucidate the complex mechanisms by which benzyl trisulfide exerts its biological activities, including its interactions with thiols, the significant enhancement of cytotoxicity upon albumin binding, and its specific effects on various cellular processes beyond general protein biosynthesis.
Computational and Spectroscopic Characterization of Benzyl Trisulfide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure and properties of molecules. researchgate.netscience.govscirp.org DFT studies on benzyl (B1604629) trisulfide and related sulfur-containing compounds provide insights into their optimized geometries, electronic distributions, and potential reaction pathways.
Geometrical Optimization and Electronic Properties
Geometrical optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. researchgate.netijisrt.com These optimized geometries are crucial for accurately predicting other molecular properties. DFT calculations can also reveal electronic properties, such as charge distribution and molecular orbitals. Studies on related benzyl-containing compounds have utilized DFT with various basis sets, such as 6-31G(d) and 6-311++G(d,p), and functionals like B3LYP, to optimize molecular structures and analyze electronic characteristics. researchgate.netscience.govijisrt.com The optimized geometries obtained from DFT calculations often show good agreement with experimental data, such as X-ray diffraction structures, where available. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict sites of potential electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov The MEP surface is typically represented by a color map, where different colors indicate varying electrostatic potential values. Red regions usually indicate negative electrostatic potential, suggesting areas prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic interaction. nih.gov MEP analysis provides valuable information about the size, shape, and charge distribution of a molecule, aiding in the understanding of its chemical reactivity and intermolecular interactions, including hydrogen bonding. researchgate.netresearchgate.netnih.gov
HOMO-LUMO Energy Gap Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant parameter that provides insights into a molecule's kinetic stability, chemical reactivity, and electronic properties. scirp.orgnih.govphyschemres.orgoaji.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov DFT calculations are commonly used to determine the energies of the HOMO and LUMO and subsequently calculate the energy gap. physchemres.orgoaji.netut.ac.ir The nature of electronic transitions can also be studied using Time-Dependent DFT (TD-DFT), which can predict electronic absorption spectra. researchgate.netscirp.org
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, particularly using DFT, plays a crucial role in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products along a reaction pathway. sci-hub.seacs.orgacs.org This allows for the identification of energetically favorable pathways and the understanding of the elementary steps involved in a chemical transformation. For sulfur-containing compounds, computational studies have been used to investigate mechanistic pathways, such as the selective formation of trisulfides versus disulfides. sci-hub.se By calculating energy barriers for different steps, computational modeling can support experimental findings and provide a deeper understanding of reaction selectivity and conditions. sci-hub.se Computational studies have also been applied to investigate the mechanisms of reactions involving benzyl halides, providing insights into electron transfer processes and intermediate formation. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to determine the structure and dynamics of molecules based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. youtube.com
¹H NMR and ¹³C NMR Spectral Analysis
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment, number, and connectivity to neighboring hydrogen atoms (through splitting patterns). youtube.com The chemical shift (δ) values in a ¹H NMR spectrum are characteristic of the type of proton and its electronic environment. youtube.com Integration of the signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to each signal. youtube.com
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com Similar to ¹H NMR, the chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms. youtube.com However, unlike ¹H NMR, standard ¹³C NMR spectra are typically proton-decoupled, resulting in singlet signals for each unique carbon environment, and integration is generally not quantitative. youtube.com Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can provide information about the number of protons attached to each carbon.
Studies characterizing benzyl-containing compounds have utilized ¹H and ¹³C NMR spectroscopy to confirm their structures and assign specific signals to different atoms within the molecule. rsc.orgrsc.orglboro.ac.uknih.gov Complete assignments of ¹H and ¹³C NMR spectral data for related benzyl derivatives have been achieved using various 2D NMR techniques, such as gCOSY, gHSQC, and gHMBC, which provide connectivity information between protons and carbons. nih.gov
Correlation with Theoretical Calculations (GIAO Method)
Theoretical calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, are valuable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. science.govacs.orgresearchgate.net The GIAO method is a standard approach used in conjunction with density functional theory (DFT) to compute NMR isotropic magnetic shielding tensors, which can then be correlated with experimental NMR spectra to aid in structural elucidation and confirm optimized geometries. science.govacs.orgresearchgate.net While GIAO calculations are widely applied to organic molecules, including those containing benzyl groups and sulfur atoms, specific studies detailing the application of the GIAO method for the direct prediction and correlation of spectroscopic data for the parent benzyl trisulfide were not explicitly found in the reviewed literature. science.govacs.orgresearchgate.netresearchgate.netudayton.edu However, computational studies using DFT have been performed on related benzyl-containing compounds to investigate their structural, electronic, and spectroscopic properties, including the calculation of NMR shifts. acs.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, providing crucial information about its structure. Under electron impact (EI) ionization, benzyl trisulfide (dibenzyl trisulfide) exhibits a molecular ion peak at m/z 278, corresponding to the intact molecule. ajol.info A prominent fragmentation pathway involves the cleavage of the carbon-sulfur bond, leading to the formation of the stable benzyl cation, which is observed as the base peak at m/z 91. ajol.info The loss of a hydrogen atom from the molecular ion also occurs, resulting in an [M-1] peak at m/z 277. ajol.info Other observed fragment ions at lower m/z values correspond to further fragmentation of the molecule, including potential sulfur-sulfur bond cleavages and rearrangements. ajol.info
Table 1: Key Mass Spectrometry Data for Benzyl Trisulfide (EI-MS)
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 91 | 100 | [C₇H₇]⁺ (Benzyl cation) |
| 278 | 8 | [C₁₄H₁₄S₃]⁺ (Molecular ion) |
| 277 | 31 | [M-1]⁺ |
| 246 | 12 | |
| 213 | 54 | |
| 181 | 7 | |
| 155 | 1 | |
| 123 | 36 |
*Data compiled from search result ajol.info.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of benzyl trisulfide and related organosulfur compounds displays absorption bands corresponding to various stretching and bending vibrations. Key functional groups and bonds expected to show characteristic absorptions include C-H stretching vibrations in the aromatic and aliphatic regions (around 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings, and C-S and S-S stretching vibrations. mdpi.comnih.govmdpi.comuobabylon.edu.iqlibretexts.org While specific IR band assignments for benzyl trisulfide were not extensively detailed in the provided search results, studies on related sulfides and polysulfides indicate that C-S stretching vibrations typically appear in the 600-800 cm⁻¹ range, and S-S stretching vibrations can also be observed. mdpi.comresearchgate.netcdnsciencepub.com Aromatic rings exhibit characteristic absorption patterns in the fingerprint region (below 1500 cm⁻¹). mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. UV-Vis spectra typically show absorption maxima (λmax) at specific wavelengths. For organic molecules containing aromatic rings, absorptions in the UV region are expected due to π→π* and n→π* electronic transitions. researchgate.net While UV-Vis data for benzyl sulfide (B99878) (monosulfide) and benzyl disulfide have been reported with absorption maxima in the UV range, specific UV-Vis absorption data for benzyl trisulfide were not found in the provided search results. nih.govspectrabase.com UV-Vis spectroscopy can be a useful tool for the quantitative analysis of compounds with suitable chromophores and for monitoring reactions. esrf.fresrf.fr
X-Ray Crystallography (for Derivatives/Analogs)
X-ray crystallography is a technique used to determine the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and crystal packing arrangements. While a crystal structure for the parent benzyl trisulfide was not found in the search results, X-ray crystallographic studies have been successfully performed on derivatives and analogs, such as bis(p-fluorobenzyl)trisulfide and bis(2-bromobenzyl) trisulfide. researchgate.netnih.govmdpi.comuobabylon.edu.iqlibretexts.orgiucr.org These studies provide detailed structural parameters for the substituted benzyl trisulfides, revealing information about their molecular conformation and intermolecular interactions in the solid state. researchgate.netmdpi.comlibretexts.org The crystallographic data for these derivatives can serve as valuable points of comparison and validation for computational studies on related trisulfide systems. researchgate.netnih.govmdpi.comuobabylon.edu.iqlibretexts.orgiucr.org
Table 2: Selected Crystallographic Data for Bis(2-bromobenzyl) trisulfide (a Benzyl Trisulfide Analog)
| Parameter | Value | Unit |
| Crystal system | Orthorhombic | |
| Space group | P2₁2₁2₁ | |
| a | 12.771(3) | Å |
| b | 13.030(3) | Å |
| c | 4.7635(10) | Å |
| V | 792.7(3) | ų |
| Z | 2 | |
| Temperature | 150 | K |
| S1—S2 bond length | 2.0403(13) | Å |
| S2—S1—S2 angle | 106.21(9) | ° |
Chromatographic Techniques (HPLC, GC-MS for Analysis)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential tools for the separation, identification, and quantification of benzyl trisulfide in various matrices. HPLC is widely used for the analysis of organic compounds, and methods have been developed for the determination of benzyl trisulfide derivatives, often employing reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724), and detection by UV absorption. nih.govmdpi.comnih.govgoogle.comresearchgate.net GC-MS is particularly useful for the analysis of volatile or semi-volatile compounds and combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. spectrabase.comusgs.govscholarsresearchlibrary.com As discussed in the mass spectrometry section, the characteristic fragmentation pattern of benzyl trisulfide, particularly the prominent peak at m/z 91, is valuable for its identification using GC-MS. ajol.infoscholarsresearchlibrary.com These chromatographic methods are crucial for purity assessment, reaction monitoring, and the analysis of benzyl trisulfide in complex samples. nih.govmdpi.comirdg.orgchemrxiv.orgliverpool.ac.uk
Structure Activity Relationship Sar Studies of Benzyl Trisulfide Analogs
Impact of Structural Modifications on Biological Activity
Structural modifications to the benzyl (B1604629) rings of dibenzyl trisulfide (DTS) have been explored to enhance specific biological activities. For instance, designing novel DTS analogues by applying functional modifications to the two benzyl rings aimed at improving inhibitory activity and specificity toward cytochrome P450 (CYP)1A1, an enzyme involved in activating environmental pollutants. researchgate.netnih.gov These modifications targeted interactions with key residues in CYP1A1. researchgate.netnih.gov
Beyond enzyme inhibition, modifications have been investigated for anti-tumor properties. New bis-aromatic and heterocyclic trisulfide derivatives have been synthesized based on the this compound structure to evaluate their anti-tumor activities. researchgate.net In one study, bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic analog of this compound, demonstrated a broader spectrum of anti-tumor activity against nine human tumor cell lines and was found to be more potent than this compound itself. researchgate.net
Studies on benzyl analogs of diallyl disulfide (DADS) with substitutions on the benzyl ring have also provided insights into how structural changes influence anti-proliferative activities in cancer cell lines. researchgate.netscispace.com For these disulfide analogs, the introduction of a 4-cyano group on the benzyl ring was found to enhance activity significantly compared to other substitutions. researchgate.netscispace.com
Comparison with Related Polysulfides (e.g., Disulfides, Tetrasulfides)
The length of the sulfur chain in benzyl polysulfides significantly impacts their biological properties, particularly their ability to release H₂S. Research indicates that H₂S release in the presence of biological thiols like cysteine and glutathione (B108866) occurs specifically from this compound and dibenzyl tetrasulfide, but not from benzyl monosulfide or disulfide. mdpi.comcore.ac.uknih.govuoregon.edu This suggests that the presence of sulfane sulfur (a sulfur atom bonded to two other sulfur atoms or a sulfur and an ionizable hydrogen) is crucial for thiol-mediated H₂S release. core.ac.uknih.govuoregon.edu
Beyond H₂S release, the polysulfide chain length also influences effects on cell proliferation. Both benzyl trisulfide and benzyl tetrasulfide have been shown to suppress cell proliferation in bEnd.3 cells. mdpi.comnih.gov Investigations into a series of synthetic benzyl polysulfides, ranging from monosulfide to tetrasulfide, demonstrated different effects on cell proliferation depending on the sulfane sulfur content. nih.govuoregon.edu
Comparisons have also been made between sulfur and selenium analogs. Studies on benzyl analogs of diallyl disulfide (DADS) and their selenium counterparts (diselenides) revealed that diselenides generally exhibited better anti-proliferative activities than the corresponding disulfides and were more selective towards cancer cells over normal cells. researchgate.netscispace.com
Influence of Substituents on Reactivity and Biological Effects
The nature and position of substituents on the benzyl rings of benzyl trisulfide analogs and related structures play a significant role in their reactivity and biological effects. Functional modifications of the benzyl rings in this compound have been explored to improve its inhibitory activity and specificity towards CYP1A1. researchgate.netnih.gov
In benzyl disulfide analogs, the impact of substituents on anti-proliferative activity has been studied. For 4-substituted benzyl analogs of diallyl disulfide, electron-withdrawing groups like a 4-cyano group enhanced activity. researchgate.netscispace.com The type of halogen substituent also influenced activity, with the order of influence on anti-proliferative activity being Cl > Br >> F. nih.gov
Studies on other benzyl-containing compounds, such as 2-substituted benzylamino thiazole (B1198619) derivatives, have shown that the substitution pattern on the phenyl ring of the benzylamino moiety is important for anti-proliferative activity. nih.gov The insertion of an electron-withdrawing chlorine at the para-position enhanced activity, while a para-fluorine atom led to a significant loss in activity. nih.gov The position of substituents, such as methoxy (B1213986) groups, on the phenyl ring also influenced antiproliferative activity, with meta- and ortho-methoxybenzylamino analogues showing similar and higher potency than the para-methoxy counterpart in some cases. nih.gov
The influence of substituents extends to reactivity. For example, in spirodiazaselenuranes, replacing a phenyl substituent with benzyl or alkyl groups significantly reduced the stability of certain bonds and slowed down oxidative cyclization. researchgate.net
Future Research Directions in Benzyl Trisulfide Chemistry and Biology
Elucidation of Further Molecular Mechanisms of Action
Future research should focus on a more detailed elucidation of the molecular mechanisms by which benzyl (B1604629) trisulfide exerts its biological effects. While some studies suggest its involvement in pathways like the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting ERK1/ERK2 in certain cell types, and potentially modulating cytokine profiles, the full spectrum of its intracellular targets and signaling cascades remains to be mapped researchgate.net. Dibenzyl trisulfide (DTS) has been shown to inhibit the MAPK ERK1/ERK2 pathway in cancer- and possibly virally infected cells via dephosphorylation, leading to apoptosis researchgate.net. It appears to have a cytokine switching mechanism, downregulating pro-inflammatory cytokines from the Type I helper cells (Th-1 cell) pathway and up-regulating those on the Type 2 helper cells (Th-2) pathway researchgate.net. Further research is needed to understand how it interacts with specific proteins, enzymes, and other biomolecules. Investigations into its potential to induce caspase-independent cell death and lysosomal membrane permeabilization, as observed in some cancer cell lines, warrant deeper exploration to understand the underlying molecular events researchgate.net. The role of selective protein S-thiolation as a potential central mode of action for benzyl polysulfides, including this compound, also requires further investigation researchgate.net. Additionally, exploring its impact on other critical cellular processes beyond proliferation and apoptosis will be crucial for understanding its complete biological profile.
Development of Novel Therapeutic Agents based on Benzyl Trisulfide Scaffolds
The benzyl trisulfide scaffold presents a promising basis for the development of novel therapeutic agents. Future research should focus on the rational design and synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties. Modifying the benzyl rings or the trisulfide chain could lead to compounds with enhanced activity against specific targets or diseases aacrjournals.org. For example, bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic derivative, has shown more potent anticancer activities against a broad spectrum of tumor cell lines compared to this compound aacrjournals.org. Further exploration of structure-activity relationships through the synthesis and evaluation of a diverse library of benzyl trisulfide analogs is essential aacrjournals.orgscispace.com. This includes investigating the impact of different substituents on the benzyl rings and variations in the length of the polysulfide chain. The development of prodrug strategies that can improve the delivery and bioavailability of benzyl trisulfide and its derivatives to target tissues is also a critical area for future research researchgate.net.
Advanced Synthetic Strategies for Complex Benzyl Trisulfide Derivatives
Developing more advanced and efficient synthetic strategies is crucial for accessing a wider range of complex benzyl trisulfide derivatives for biological evaluation. Current methods for synthesizing polysulfides, including trisulfides, involve various approaches, but achieving high selectivity and yield, especially for substituted benzyl trisulfides, can still be challenging researchgate.netsci-hub.se. Future research should explore novel catalytic methods, milder reaction conditions, and environmentally friendly approaches for the selective formation of trisulfide linkages researchgate.netrsc.org. This includes investigating temperature- and solvent-induced selectivity, as well as the use of different sulfur-transfer agents researchgate.netrsc.org. Developing strategies for the regioselective functionalization of the benzyl rings in a controlled manner will also be important for creating diverse libraries of derivatives sci-hub.se. The synthesis of asymmetrical benzyl trisulfide derivatives presents another area requiring further synthetic innovation.
Exploration of Additional Biological Targets and Pathways
While initial research has focused on the anticancer and antimicrobial activities of benzyl trisulfide, future studies should explore its potential effects on a wider range of biological targets and pathways. Given its potential to modulate redox status and interact with cysteine residues in proteins, its impact on other cellular processes and signaling networks warrants investigation ontosight.airesearchgate.net. This could include exploring its effects on inflammatory pathways beyond cytokine modulation, its interaction with the endocannabinoid system, or its potential in neurological disorders researchgate.netethz.ch. Identifying novel protein or enzyme targets that interact with benzyl trisulfide through techniques like activity-based protein profiling could reveal new therapeutic opportunities. The potential of benzyl trisulfide and its derivatives as hydrogen sulfide (B99878) donors and the biological implications of this activity represent another avenue for exploration researchgate.netresearchgate.netnih.govnih.gov.
In-depth Computational Modeling for Drug Design and Optimization
Computational modeling techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the future of benzyl trisulfide research mdpi.comresearchgate.netnih.gov. These methods can provide valuable insights into the potential binding modes of benzyl trisulfide and its derivatives with target proteins, predict their biological activity, and guide the design of novel analogs with improved properties mdpi.comresearchgate.netnih.govnih.gov. Future research should utilize advanced computational approaches to:
Predict the binding affinities and interactions of benzyl trisulfide derivatives with known or predicted biological targets mdpi.comnih.gov.
Perform virtual screening of large chemical libraries to identify potential new scaffolds based on the benzyl trisulfide structure researchgate.netnih.gov.
Model the metabolic fate and stability of benzyl trisulfide and its derivatives in biological systems researchgate.net.
Optimize the chemical structure of lead compounds for improved potency, selectivity, and pharmacokinetic profiles mdpi.comresearchgate.net.
Utilize density functional theory (DFT) to study the electronic properties and reactivity of benzyl trisulfide, particularly its trisulfide linkage nih.gov.
Integrating computational predictions with experimental validation will accelerate the discovery and optimization of benzyl trisulfide-based therapeutic agents.
Investigation of in vivo Interactions and Pharmacodynamics
Future research must include comprehensive in vivo studies to understand the interactions and pharmacodynamics of benzyl trisulfide and its derivatives in living organisms. This includes investigating their absorption, distribution, metabolism (excluding dosage information), and excretion profiles. Studies in relevant animal models are necessary to evaluate their efficacy against specific diseases and to understand their behavior in a complex biological environment. For example, in vivo studies have been conducted to assess the impact of this compound on CYP1A activity in zebrafish nih.gov. Further in vivo research is needed to explore their interaction with drug-metabolizing enzymes, such as cytochrome P450 enzymes, which can influence their bioavailability and potential for drug-drug interactions nih.govresearchgate.netnih.gov. Understanding how benzyl trisulfide is metabolized and the activity of its metabolites is crucial for assessing its therapeutic potential and identifying potential active or inactive breakdown products researchgate.net.
Q & A
Q. What analytical methods are validated for quantifying Benzyl trisulfide in complex biological or environmental matrices?
Methodological Answer: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used for quantifying sulfur compounds like Benzyl trisulfide. Key validation parameters include:
- System suitability : Coefficient of variation (CV) for retention times should be <2% (e.g., CV = 0.45% for diallyl trisulfide in garlic oil ).
- Selectivity : Baseline separation from structurally similar compounds (e.g., disulfides) using polar capillary columns.
- Calibration : Linear range should cover expected concentrations, with R² >0.98.
Q. Table 1: Example GC Parameters for Sulfur Compounds
| Compound | Column Type | Retention Time (min) | CV (%) | Reference |
|---|---|---|---|---|
| Diallyl trisulfide | Polar capillary | 12.5 | 0.45 | |
| Benzyl trisulfide* | DB-5MS | 15.2 | 1.2† | [Extrapolated] |
| *Hypothetical data based on analogous methods. †Assumed CV based on . |
Q. What synthetic routes are reported for Benzyl trisulfide, and how do yield and purity vary across methods?
Methodological Answer: Benzyl trisulfide is typically synthesized via nucleophilic substitution or oxidation of benzyl thiols. For example:
- Thiol-disulfide exchange : Reacting benzyl thiol with elemental sulfur in ethanol under reflux (yield: ~60–75%, purity >90%) .
- Oxidative coupling : Using H₂O₂ or I₂ to oxidize benzyl thiols to trisulfides (yield: ~50–65%, requires purification via column chromatography) .
Critical Considerations : - Monitor reaction time to avoid over-oxidation to tetrasulfides.
- Use NMR (¹H/¹³C) and FT-IR for structural validation (S–S stretching at 500–550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Benzyl trisulfide’s environmental persistence vs. microbial degradation?
Methodological Answer: Discrepancies arise from varying experimental conditions:
- Persistence in aerobic systems : Benzyl trisulfide may remain stable due to low microbial activity .
- Anaerobic biodegradation : Mixed bacterial cultures (e.g., Desulfovibrio) reductively cleave S–S bonds, producing toluene .
Experimental Design : - Conduct parallel studies under controlled O₂ levels (aerobic/anaerobic).
- Use isotopic labeling (e.g., ³⁴S) to track degradation pathways .
Q. What mechanistic approaches are recommended to study Benzyl trisulfide’s acaricidal effects on Rhipicephalus microplus?
Methodological Answer: Evidence suggests Benzyl trisulfide disrupts oogenesis in ticks . Key methodologies:
- In vitro assays : Expose tick ovaries to Benzyl trisulfide (0.1–1.0 mM) and measure vitellogenin expression via qPCR .
- Histopathology : Fix ovarian tissues in paraffin, section, and stain with H&E to assess cellular damage .
- Dose-response modeling : Calculate LC₅₀ values using probit analysis (95% confidence intervals) .
Q. Table 2: Example Bioactivity Study Design
| Parameter | Condition | Measurement Tool | Reference |
|---|---|---|---|
| Exposure time | 24–72 hours | Microscopy | |
| Concentration range | 0.1–10 mM | ELISA for vitellogenin | |
| Control | DMSO carrier solvent | – |
Q. How can synergistic interactions between Benzyl trisulfide and other sulfur compounds be systematically investigated?
Methodological Answer: Use factorial design experiments to test combinatorial effects:
Q. What factors influence Benzyl trisulfide’s stability during storage and handling?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Anaerobic degradation : Use nitrogen-purged solvents to inhibit bacterial activity .
- Analytical validation : Re-test stored samples at 0, 7, 30 days to assess degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
